molecular formula C23H25N3O6S B256259 N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B256259
M. Wt: 471.5 g/mol
InChI Key: JAGWRGLXOWBGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DTT-205 and belongs to the class of pyrazole carboxamides.

Mechanism of Action

The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DTT-205 may reduce inflammation and pain.
Biochemical and Physiological Effects
DTT-205 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential neuroprotective effects. In a study conducted on rats, DTT-205 was found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of DTT-205 is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

Future research on DTT-205 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of various diseases. Additionally, studies should be conducted to investigate its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

DTT-205 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process begins with the condensation of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine to form 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 3-bromo-1,1-dioxo-tetrahydrothiophene to form the corresponding thienyl hydrazone. The final step involves the cyclization of the thienyl hydrazone with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form DTT-205.

Scientific Research Applications

DTT-205 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H25N3O6S/c1-30-17-6-4-15(5-7-17)21-13-20(25-26(21)16-10-11-33(28,29)14-16)23(27)24-19-9-8-18(31-2)12-22(19)32-3/h4-9,12-13,16H,10-11,14H2,1-3H3,(H,24,27)

InChI Key

JAGWRGLXOWBGEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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